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molecular formula C14H14N4O4 B1617149 2,5-Dimethoxy-4-(4-nitrophenylazo)aniline CAS No. 6358-51-6

2,5-Dimethoxy-4-(4-nitrophenylazo)aniline

Cat. No. B1617149
M. Wt: 302.29 g/mol
InChI Key: KBJGBAOGDZOYIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07205347B2

Procedure details

A diazonium salt synthesized from 4-nitroaniline using the procedure of example 1 (1.4 g, 5.9 mmol) was added portionwise to a solution of 2,4-dimethoxyaniline (0.97 g, 6.3 mmol) in dimethylformamide DMF) (20 ml). The resulting red mixture was stirred for 1.5 h, filtered, and the resulting solid recrystallized from ethyl acetate (EtOAc)/Hexanes to give 1.3 g (70.6%) of Compound 5.
[Compound]
Name
diazonium salt
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.97 g
Type
reactant
Reaction Step Two
Name
dimethylformamide DMF
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
70.6%

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:10]=[CH:9][C:7]([NH2:8])=[CH:6][CH:5]=1)([O-:3])=[O:2].[CH3:11][O:12][C:13]1[CH:19]=[C:18](OC)[CH:17]=[CH:16][C:14]=1[NH2:15].CN(C)[CH:24]=[O:25].C[N:28](C=O)C>>[NH2:28][C:18]1[C:17]([O:25][CH3:24])=[CH:16][C:14]([N:15]=[N:8][C:7]2[CH:9]=[CH:10][C:4]([N+:1]([O-:3])=[O:2])=[CH:5][CH:6]=2)=[C:13]([O:12][CH3:11])[CH:19]=1 |f:2.3|

Inputs

Step One
Name
diazonium salt
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C(N)C=C1
Step Two
Name
Quantity
0.97 g
Type
reactant
Smiles
COC1=C(N)C=CC(=C1)OC
Name
dimethylformamide DMF
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN(C=O)C.CN(C)C=O

Conditions

Stirring
Type
CUSTOM
Details
The resulting red mixture was stirred for 1.5 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the resulting solid recrystallized from ethyl acetate (EtOAc)/Hexanes

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
product
Smiles
NC1=CC(=C(C=C1OC)N=NC1=CC=C(C=C1)[N+](=O)[O-])OC
Measurements
Type Value Analysis
AMOUNT: MASS 1.3 g
YIELD: PERCENTYIELD 70.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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